

# Mibefradil dihydrochloride hydrate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B15578197 Get Quote

# An In-depth Technical Guide to Mibefradil Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mibefradil dihydrochloride hydrate**, a unique calcium channel blocker. The document details its chemical properties, mechanism of action, and associated signaling pathways, presenting quantitative data in structured tables and illustrating complex biological processes with clear diagrams.

## **Chemical and Physical Properties**

**Mibefradil dihydrochloride hydrate** is the hydrated salt of Mibefradil, a benzimidazolyl-substituted tetraline derivative.[1] Its chemical identity and physical characteristics are summarized below.



| Property              | Value                                                                        | Reference |
|-----------------------|------------------------------------------------------------------------------|-----------|
| CAS Number            | 116666-63-8                                                                  | [2][3][4] |
| Molecular Formula     | C29H38FN3O3 · 2HCl · xH2O                                                    | [5]       |
| Molecular Weight      | 568.55 g/mol (anhydrous basis)                                               | [2][4]    |
| Appearance            | White to off-white crystalline solid                                         | [6]       |
| Melting Point         | 128 °C (dihydrochloride salt)                                                | [7]       |
| Solubility            | Water: >20 mg/mL, Soluble in DMSO (50-100 mM), Sparingly soluble in ethanol. | [3][4][8] |
| pKa (Strongest Basic) | 9.82                                                                         | [1]       |
| logP                  | 5.16                                                                         | [1]       |

## **Mechanism of Action and Pharmacology**

Mibefradil is a nonselective calcium channel blocker with a unique pharmacological profile, characterized by its potent and reversible blockade of both T-type (low-voltage-activated) and L-type (high-voltage-activated) calcium channels.[1][7][9] Notably, it exhibits a 10- to 15-fold greater selectivity for T-type channels over L-type channels.[3][10] This dual-channel blockade is believed to be responsible for many of its distinct therapeutic effects.[7][11]

The inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1] [9] The blockade of T-type calcium channels contributes to a slight reduction in heart rate and atrioventricular (AV) node conduction.[1][9] The mechanism for its anti-anginal effects is thought to involve a reduction in heart rate and afterload, leading to a decrease in myocardial oxygen demand.[1][9]

Mibefradil's metabolism primarily occurs through two pathways: esterase-catalyzed hydrolysis to an alcohol metabolite and oxidation via cytochrome P450 3A4.[1][9]



## **Signaling Pathways**

The primary signaling pathway affected by Mibefradil is the inhibition of calcium influx through voltage-gated calcium channels. However, research suggests its effects extend to other intracellular signaling cascades. At micromolar concentrations, Mibefradil can trigger an increase in cytosolic calcium concentration ([Ca2+]cyt) by activating phospholipase C (PLC) and subsequent inositol trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum (ER).[12] This can, in turn, activate store-operated Ca2+ entry (SOCE) through ORAI channels.[12][13]

Below are diagrams illustrating the key signaling pathways influenced by Mibefradil.



Click to download full resolution via product page

Diagram 1: Primary Mechanism of Mibefradil Action





Click to download full resolution via product page

Diagram 2: Mibefradil's Effect on PLC/IP3 Signaling Pathway



## **Experimental Protocols**

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step laboratory procedures are proprietary to the conducting researchers, the methodologies employed in key studies can be outlined.

- 4.1. Electrophysiology (Patch-Clamp)
- Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium channel currents.
- Methodology:
  - Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired calcium channel subunits (e.g., Cav3.1 for T-type, Cav1.2 for L-type) are cultured under standard conditions.
  - Whole-Cell Patch-Clamp Recording:
    - Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution containing physiological ion concentrations.
    - Borosilicate glass pipettes with a resistance of 2-5 M $\Omega$  are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
    - The cell membrane is then ruptured to achieve the whole-cell configuration.
    - Voltage-clamp protocols are applied to elicit calcium currents. For T-type channels, a
      holding potential of -100 mV followed by depolarizing steps is typical. For L-type
      channels, a holding potential of -80 mV is used.
    - Mibefradil, at various concentrations, is applied to the cell via the perfusion system.
  - Data Analysis: The peak current amplitude before and after drug application is measured.
     The concentration-response curve is then plotted to determine the IC50 value (the concentration at which 50% of the current is inhibited).[3][8]
- 4.2. Myocardial Infarct Size Determination



- Objective: To assess the cardioprotective effects of Mibefradil in a model of ischemiareperfusion injury.
- Methodology:
  - Animal Model: Isolated rat hearts are perfused in the Langendorff mode at a constant pressure.
  - Ischemia-Reperfusion Protocol:
    - Hearts are subjected to a period of regional ischemia (e.g., 35 minutes) by ligating a coronary artery, followed by a period of reperfusion (e.g., 120 minutes).
    - A control group undergoes ischemia-reperfusion without treatment. A treatment group is perfused with Mibefradil (e.g., 0.3 μM) before the ischemic period.
  - Infarct Size Measurement:
    - At the end of reperfusion, the heart is stained with triphenyltetrazolium chloride (TTC).
       Viable tissue stains red, while infarcted tissue remains pale.
    - The heart is sliced, and the areas of infarction and the total area at risk are measured using planimetry.
  - Data Analysis: The infarct size is expressed as a percentage of the ischemic risk zone.

#### 4.3. Intracellular Calcium Measurement

- Objective: To investigate the effect of Mibefradil on intracellular calcium dynamics.
- Methodology:
  - Cell Culture and Loading: Cells (e.g., HEK-293, LS8, or ALC epithelial cells) are grown on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
  - Fluorescence Microscopy: The coverslip is mounted in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.



- Experimental Procedure:
  - Cells are perfused with a physiological saline solution.
  - A baseline fluorescence ratio is established.
  - Mibefradil at the desired concentration is added to the perfusion solution.
  - Changes in the fluorescence ratio, corresponding to changes in intracellular calcium concentration, are recorded over time.
- Data Analysis: The change in the fluorescence ratio from baseline is calculated to quantify the Mibefradil-induced increase in intracellular calcium.[12]



Click to download full resolution via product page

Diagram 3: Overview of Key Experimental Workflows

### Conclusion



Mibefradil dihydrochloride hydrate is a pharmacologically unique compound with a well-defined mechanism of action centered on the dual blockade of T-type and L-type calcium channels. Its effects on intracellular calcium signaling pathways beyond direct channel inhibition present intriguing avenues for further research. The experimental protocols outlined in this guide provide a foundation for scientists and researchers to explore the multifaceted properties of this molecule in various physiological and pathological contexts. It is important to note that Mibefradil was withdrawn from the market due to significant drug-drug interactions, a factor that should be carefully considered in any new drug development efforts.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]
- 4. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. Mibefradil dihydrochloride hydrate 98 (HPLC) CAS 116666-63-8 [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. Mibefradil Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mibefradil | C29H38FN3O3 | CID 60663 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mibefradil: a selective T-type calcium antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface PMC [pmc.ncbi.nlm.nih.gov]



- 14. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mibefradil dihydrochloride hydrate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578197#mibefradil-dihydrochloride-hydrate-casnumber-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com